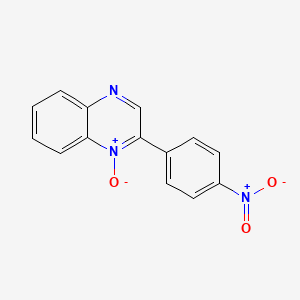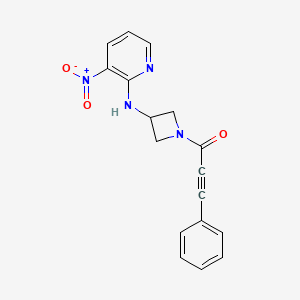
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that features a unique structure combining a nitropyridine moiety, an azetidine ring, and a phenylpropynone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multi-step organic reactions. One common approach starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position. The resulting 3-nitropyridin-2-ylamine is then reacted with azetidin-1-yl-3-phenylprop-2-yn-1-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can participate in electron transfer reactions, while the azetidine ring and phenylpropynone group can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler compound with a nitro group on the pyridine ring.
Azetidine derivatives: Compounds containing the azetidine ring structure.
Phenylpropynone derivatives: Compounds with a phenylpropynone group.
Uniqueness
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
833452-27-0 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
1-[3-[(3-nitropyridin-2-yl)amino]azetidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)20-11-14(12-20)19-17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,18,19) |
InChI Key |
MOLWYEVQDWLOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C#CC2=CC=CC=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


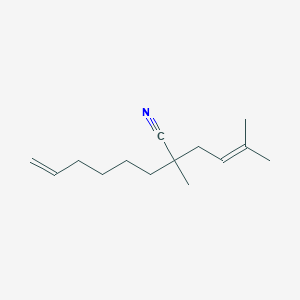
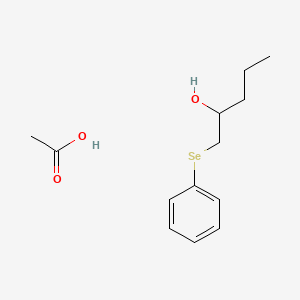
![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
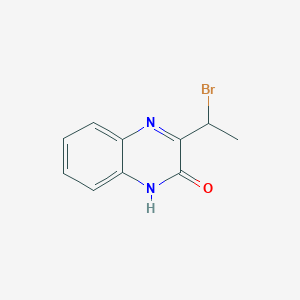
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
